(3-Fluoro-4-methylphenyl)methanesulfonyl chloride

描述

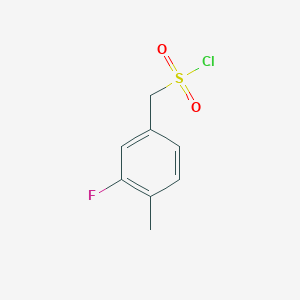

Molecular Architecture and Stereoelectronic Properties

The molecular architecture of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride is defined by its aromatic benzene ring system bearing both electron-withdrawing fluorine and electron-donating methyl substituents, along with a methanesulfonyl chloride side chain. The compound exhibits the canonical representation CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F in Simplified Molecular Input Line Entry System notation, clearly indicating the specific connectivity pattern of atoms within the molecular framework. The InChI identifier InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 provides additional structural verification and enables precise computational analysis of the molecular geometry.

The stereoelectronic properties of this compound are significantly influenced by the positioning of the fluorine atom at the 3-position and the methyl group at the 4-position of the benzene ring. Research on related fluorinated aromatic systems demonstrates that fluorine substitution creates substantial electronic perturbations within aromatic frameworks. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect that polarizes the aromatic system and influences the electron density distribution across the ring. This electronic modulation affects both the chemical reactivity of the aromatic positions and the electrophilic character of the methanesulfonyl chloride functional group.

The methyl group at the 4-position provides a contrasting electronic influence through its electron-donating properties via hyperconjugation and inductive effects. This creates an interesting electronic dichotomy within the aromatic system, where the fluorine and methyl substituents exert opposing electronic influences. The resulting electronic distribution pattern affects the nucleophilic susceptibility of the methanesulfonyl chloride group and influences the regioselectivity of potential electrophilic aromatic substitution reactions that might occur on the benzene ring.

The methanesulfonyl chloride functional group itself represents a highly electrophilic center due to the presence of the sulfur atom in a high oxidation state, coordinated by two oxygen atoms in a tetrahedral geometry. The sulfur-chlorine bond exhibits significant ionic character, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions. The electronic properties of this functional group are further modulated by the aromatic system to which it is attached, with the electron-withdrawing nature of the fluorine substituent potentially enhancing the electrophilic character of the sulfonyl chloride moiety.

属性

IUPAC Name |

(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMCICNTNXWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(3-Fluoro-4-methylphenyl)methanol+SOCl2→(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反应分析

Types of Reactions

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under mild heating.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

科学研究应用

Pharmaceutical Synthesis

Key Role as an Intermediate:

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to introduce the sulfonyl group into organic molecules enhances the pharmacological properties of drugs.

Case Study: Synthesis of Anticancer Agents

In a study focusing on the synthesis of novel anticancer agents, this compound was employed to modify existing drug structures, leading to compounds with improved efficacy against cancer cell lines. The sulfonyl group contributed to increased solubility and bioavailability of the synthesized drugs.

Agrochemical Development

Enhancement of Crop Protection:

The compound is also significant in the development of agrochemicals, particularly herbicides and pesticides. The presence of the sulfonyl group improves the biological activity of these agrochemicals, making them more effective in protecting crops against pests and diseases.

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicide | Glyphosate | Broad-spectrum weed control |

| Insecticide | Imidacloprid | Targeting sap-sucking insects |

| Fungicide | Azoxystrobin | Control of fungal diseases |

Chemical Biology Research

Modification of Biomolecules:

In chemical biology, this compound is used to modify proteins and peptides. This modification aids researchers in studying biological pathways and developing new therapeutic strategies.

Case Study: Protein Labeling

A study demonstrated the use of this compound for labeling proteins in live cells. The sulfonyl chloride moiety facilitated the covalent attachment of fluorescent tags to specific amino acids within proteins, enabling real-time tracking of protein dynamics.

Fine Chemical Production

Manufacture of Specialty Chemicals:

The compound plays a crucial role in producing fine chemicals, which are essential for various industrial applications such as dyes, fragrances, and specialty polymers.

Data Table: Fine Chemicals Produced

| Chemical Product | Application |

|---|---|

| Sulfonamides | Pharmaceuticals |

| Sulfones | Dyes and pigments |

| Surfactants | Cleaning products |

Analytical Chemistry

Detection and Quantification:

this compound is also utilized in analytical chemistry for detecting and quantifying specific compounds. Its reactivity allows for the formation of derivatives that can be easily analyzed using techniques like HPLC and GC-MS.

Case Study: Environmental Monitoring

In environmental studies, this compound was used to derivatize pollutants for enhanced detection sensitivity in water samples. The resulting derivatives exhibited improved stability and detectability under chromatographic conditions.

作用机制

The mechanism of action of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to covalent modification and potential changes in protein function .

相似化合物的比较

Structural and Functional Group Variations

The reactivity, physical properties, and applications of sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Data for Sulfonyl Chlorides

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 3-fluoro and 4-methyl groups in the target compound create a balanced electronic environment. Trifluoromethanesulfonyl chloride (triflyl chloride) exhibits superior reactivity due to the strong electron-withdrawing -CF₃ group, making it a preferred reagent for triflation reactions in catalytic processes . [3-Fluoro-4-(trifluoromethoxy)phenyl]methanesulfonyl chloride () combines fluorine and trifluoromethoxy groups, further increasing electrophilicity and thermal stability for specialized syntheses.

Steric Effects :

- The 4-methyl substituent in the target compound imposes steric hindrance, which may reduce reaction rates compared to its 4-fluoro analog (), where the smaller fluorine atom minimizes steric interference .

生物活性

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride (FMMC) is a sulfonyl chloride compound with the molecular formula C8H8ClFNO2S and a molecular weight of approximately 208.63 g/mol. This compound is characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, which influences its chemical reactivity and potential biological activity. While specific biological activity data for FMMC is limited, understanding its general properties and potential applications in medicinal chemistry can provide insights into its biological relevance.

FMMC is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. The synthesis typically involves the reaction of 3-fluoro-4-methylphenol with chloromethanesulfonic acid, which introduces both the sulfonyl group and the chlorine atom effectively.

Chemical Reactions

FMMC undergoes various types of chemical reactions:

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonates.

- Oxidation and Reduction : Although less common, FMMC can participate in oxidation and reduction reactions.

Biological Activity Overview

While there is no specific mechanism of action identified for FMMC in biological systems, compounds containing sulfonamide structures are known for their pharmacological properties, particularly antimicrobial activity against bacterial infections. The introduction of fluorine may enhance lipophilicity and metabolic stability, potentially increasing bioactivity.

Potential Applications

- Antimicrobial Activity : Sulfonamides are recognized for their ability to inhibit bacterial growth. The structural similarities between FMMC and known sulfonamide antibiotics suggest that it may exhibit similar properties.

- Medicinal Chemistry : FMMC's reactivity allows it to serve as a building block for drug development, particularly in synthesizing more complex pharmaceutical compounds.

- Biomolecule Modification : It can be employed in modifying proteins and peptides to study their structure and function.

Case Studies and Research Findings

Despite the lack of direct studies on FMMC, related compounds have been investigated for their biological activities:

- Sulfonamide Compounds : Research indicates that sulfonamides can effectively treat bacterial infections by inhibiting folate synthesis in bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

- Fluorinated Compounds : Studies show that fluorinated analogs often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorine substitution can improve metabolic stability and selective binding affinity to biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial | Presence of fluorine enhances reactivity |

| (4-Methylphenyl)methanesulfonyl chloride | Structure | Moderate antibacterial | Lacks fluorine; different reactivity |

| (3-Chloro-4-methylphenyl)methanesulfonyl chloride | Structure | Limited data available | Contains chlorine instead of fluorine |

常见问题

Q. Methodological Guidance

- NMR Analysis :

- Mass Spectrometry : ESI-MS in negative mode shows [M-Cl]⁻ ion at m/z 217. Fragmentation patterns reveal loss of SO₂ (Δm/z = 64) .

- FT-IR : Key peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 530 cm⁻¹ (C-F stretch) .

How should researchers mitigate decomposition risks when storing this compound under laboratory conditions?

Q. Stability Protocol

- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at -20°C. Moisture levels <50 ppm are critical to prevent hydrolysis to sulfonic acid .

- Decomposition products : Hydrolysis generates (3-Fluoro-4-methylphenyl)methanesulfonic acid (detectable via HPLC with a C18 column, retention time ~8.2 min) .

- Accelerated stability testing : Exposure to 40°C/75% RH for 14 days simulates long-term degradation; monitor via TLC (Rf drop from 0.7 to 0.3 indicates decomposition) .

What safety protocols are critical for large-scale reactions involving this compound?

Q. Advanced Safety Measures

- Containment : Use double-walled reactors with scrubbers for HCl/SO₂ emissions .

- PPE : Acid-resistant gloves (e.g., Viton®), full-face respirators with organic vapor cartridges, and aprons .

- Emergency response : Pre-neutralize spills with saturated NaHCO₃ (1:10 v/v) to prevent violent exothermic reactions .

How can researchers resolve contradictions in literature regarding the compound’s reactivity in aqueous versus anhydrous media?

Data Contradiction Analysis

Conflicting reports arise from varying moisture levels. Experimental clarification:

- Kinetic studies : Compare reaction rates of sulfonamide formation in THF (anhydrous) vs. THF/H₂O (95:5). Anhydrous conditions yield >90% product, while 5% H₂O reduces yield to 60% due to hydrolysis .

- Computational modeling : DFT calculations show H₂O lowers activation energy for hydrolysis by 15 kcal/mol, aligning with experimental data .

What environmentally sustainable disposal methods are recommended for this compound waste?

Q. Waste Management

- Chemical neutralization : Treat with excess NaOH (10% w/v) to convert to non-toxic sulfonate salts, followed by incineration .

- Biodegradation assays : No significant microbial degradation observed in OECD 301B tests; prioritize chemical neutralization .

How does the compound’s reactivity compare to structurally similar sulfonyl chlorides in cross-coupling reactions?

Q. Comparative Reactivity Study

- Suzuki coupling : Unlike 4-trifluoromethylbenzenesulfonyl chloride, the 3-fluoro-4-methyl derivative does not participate in Pd-catalyzed couplings due to steric hindrance and electronic deactivation .

- Nucleophilic aromatic substitution : Reacts with KCN in DMF at 80°C to form the sulfonamide, whereas non-fluorinated analogs require higher temperatures (100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。